molecular formula C5H5ClN2O2 B1258482 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 173841-02-6

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1258482
Key on ui cas rn: 173841-02-6
M. Wt: 160.56 g/mol
InChI Key: CSKGTUGORXMNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08742106B2

Procedure details

To a solution of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (2.0 g, 12.46 mmol) in THF (20 ml) was added Net3 (2.60 ml, 18.68 mmol) and diphenyl phosphoryl azide (5.14 g, 18.68 mmol) at 0° C. The mixture was stirred at it for 16 h and then, tert butanol (2.4 ml, 24.9 mmol) was added and the mixture heated at 70° C. for 9 h. Then, the solvents were removed under reduced pressure and the residue purified by column chromatography (eluent 60% hexane in EtOAc) to yield 2.13 g (74%) of the title compound. [1H-NMR (DMSO-d6, 360 MHz) δ 9.55 (br. s, 1H), 6.10 (d, 1H), 3.58 (s, 3H), 1.44 (s, 9H); HPLC-MS RtJ=0.93 min; [M+H]+=232.2, 234.2]
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[C:5](C(O)=O)[N:4]([CH3:10])[N:3]=1.C1(P([N:25]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[C:28]([OH:32])([CH3:31])([CH3:30])[CH3:29].C1[CH2:37][O:36]CC1>>[Cl:1][C:2]1[CH:6]=[C:5]([NH:25][C:37](=[O:36])[O:32][C:28]([CH3:31])([CH3:30])[CH3:29])[N:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NN(C(=C1)C(=O)O)C
Name
Quantity
5.14 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at it for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (eluent 60% hexane in EtOAc)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NN(C(=C1)NC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.